molecular formula C20H16ClN3O4S B11669043 3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide

3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide

Cat. No.: B11669043
M. Wt: 429.9 g/mol
InChI Key: AAXGNOPDFKSPFD-LPYMAVHISA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]propanamide

InChI

InChI=1S/C20H16ClN3O4S/c21-15-3-8-18(9-4-15)29-12-11-20(25)23-22-13-17-7-10-19(28-17)14-1-5-16(6-2-14)24(26)27/h1-10,13H,11-12H2,(H,23,25)/b22-13+

InChI Key

AAXGNOPDFKSPFD-LPYMAVHISA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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